molecular formula C18H20BrNO2S B2435261 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide CAS No. 496015-41-9

4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B2435261
CAS No.: 496015-41-9
M. Wt: 394.33
InChI Key: KAVXFSYDIHKUOP-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide (CAS 496015-41-9) is a chemical compound with the molecular formula C18H20BrNO2S and a molecular weight of 394.33 g/mol . This reagent features a naphthalene ring system substituted with a bromo group and a sulfonamide group, which is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl chain. Compounds containing the sulfonamide functional group are of significant research interest due to their wide range of potential biological activities . The sulfonamide group is a key pharmacophore in many pharmaceuticals and bio-active molecules, known to inhibit enzymes like dihydropteroate synthase and carbonic anhydrase, which makes sulfonamide-based compounds valuable tools in medicinal chemistry and drug discovery research . The specific structure of this compound, combining a brominated naphthalene core with a cyclohexenylethyl-sulfonamide moiety, suggests potential for use in various biochemical and pharmacological studies. It may serve as a key intermediate in organic synthesis or be investigated for its interactions with biological macromolecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-N-[2-(cyclohexen-1-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h4-6,8-11,20H,1-3,7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVXFSYDIHKUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:

  • Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Sulfonation: : The brominated naphthalene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.

  • Amidation: : The sulfonyl chloride intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the sulfonamide linkage. This step typically requires a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

  • Oxidation and Reduction: : The cyclohexene moiety can be oxidized to form epoxides or diols, while reduction can lead to the formation of cyclohexane derivatives.

  • Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Coupling Reactions: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) and potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of azido derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of cyclohexane derivatives.

    Coupling Reactions: Formation of biaryl or styrene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry

In materials science, the compound’s structural features can be utilized in the design of new materials with specific properties, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism by which 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide exerts its effects depends on its application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclohexene moiety may interact with hydrophobic pockets within the target enzyme, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[2-(cyclohexyl)ethyl]naphthalene-1-sulfonamide: Lacks the double bond in the cyclohexene ring.

    4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide: Substitutes chlorine for bromine.

    4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide: Replaces the naphthalene ring with a benzene ring.

Uniqueness

The presence of both a bromine atom and a cyclohexene moiety in 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide provides unique reactivity and binding properties compared to its analogs. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for further research and development.

Biological Activity

The compound 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Composition

  • Molecular Formula: C16H19BrN2O2S
  • Molecular Weight: 397.3 g/mol
  • IUPAC Name: this compound

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Naphthalene Sulfonamide Backbone:
    • The naphthalene ring is sulfonated to introduce the sulfonamide functional group.
  • Bromination:
    • Bromine is introduced to the para position of the naphthalene ring.
  • Alkylation:
    • The cyclohexenyl ethyl group is attached via an alkylation reaction.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
Staphylococcus aureus100 µg/mL
Klebsiella pneumoniae75 µg/mL

Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

The primary mechanism involves inhibition of dihydropteroate synthase (DHPS), an enzyme crucial in bacterial folate synthesis. By mimicking PABA, these compounds competitively inhibit DHPS, leading to bacterial growth inhibition . Computational docking studies have shown that this compound has a favorable binding affinity for DHPS, with a binding free energy indicative of strong interaction .

Study on Antibacterial Efficacy

In a study published in Antibiotics, various sulfonamide derivatives were tested for their antibacterial activity. The results indicated that the introduction of bromine and cyclohexenyl groups enhanced the antibacterial efficacy compared to other derivatives lacking these modifications .

Antioxidant Properties

In addition to antimicrobial activity, some studies have suggested that sulfonamides may exhibit antioxidant properties. For example, compounds derived from similar structures showed promising results in scavenging free radicals, indicating potential applications in oxidative stress-related conditions .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 60°C, 4h75–85
Amine CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h60–70

How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer :
A multi-technique approach is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., bromine position, cyclohexene ethyl group integration) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ = 419.04 Da).
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles/geometry, particularly the stereochemistry of the cyclohexene moiety .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column).

What is the mechanistic role of the cyclohexene moiety in the compound's biological activity?

Advanced Research Focus :
The cyclohexene group enhances lipophilicity, facilitating membrane penetration in biological systems. In ABA (abscisic acid) receptor studies (e.g., PYR1/PYL/RCAR family), this moiety mimics natural ligand interactions by occupying hydrophobic pockets, as shown in crystallographic data . Structural analogs lacking the cyclohexene exhibit reduced binding affinity (Kd >10 µM vs. 0.8 µM for the parent compound), highlighting its role in target engagement .

Q. Table 2: SAR of Cyclohexene Modifications

ModificationBinding Affinity (Kd, µM)Activity (IC₅₀, ABA Response)
None (Parent)0.81.2 nM
Saturated Cyclohexane5.412 nM
Linear Alkyl Chain>10Inactive

How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Q. Advanced Methodology :

  • Data Collection : High-resolution (<1.2 Å) X-ray diffraction at synchrotron facilities.
  • Refinement : SHELXL refines thermal displacement parameters (B-factors) to distinguish between positional disorder (e.g., bromine vs. chlorine misassignment) and conformational flexibility .
  • Validation : MolProbity checks for Ramachandran outliers and clash scores. For example, SHELX-processed data confirmed the sulfonamide’s tetrahedral geometry and hydrogen-bonding network with His60 in ABA receptors .

How can researchers address contradictions in reported biological activities of sulfonamide analogs?

Q. Advanced Strategy :

  • Comparative Assays : Standardize bioactivity testing (e.g., ABA-induced stomatal closure assays in Arabidopsis thaliana) to minimize variability .
  • Off-Target Profiling : Use kinase/phosphatase panels (e.g., Eurofins DiscoverX) to rule out non-specific PP2C inhibition .
  • Computational Modeling : MD simulations (e.g., GROMACS) predict binding poses conflicting with crystallography, reconciling discrepancies via free-energy perturbation .

What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Q. Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases.
  • Co-solvent Systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) while maintaining IC₅₀ <5 nM .
  • Structural Tweaks : Replace bromine with polar groups (e.g., -OH) at non-critical positions, guided by QSAR models .

How does the compound’s electronic structure influence its reactivity in further derivatization?

Q. Advanced Analysis :

  • DFT Calculations : Gaussian 09 simulations show the bromine atom’s electron-withdrawing effect activates the naphthalene ring for electrophilic substitution (e.g., nitration at C5).
  • Experimental Validation : Reactivity with HNO₃/H₂SO₄ yields 4-bromo-5-nitro derivatives, confirmed by LC-MS/MS .

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